molecular formula C22H22ClN7O2 B2482241 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 1171877-05-6

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2482241
CAS No.: 1171877-05-6
M. Wt: 451.92
InChI Key: VUTXTZLCOJKQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a tyrosine kinase critically involved in the JAK-STAT signaling pathway downstream of cytokine receptors. Its primary research value lies in the investigation of autoimmune and inflammatory diseases , as JAK3 expression is predominantly restricted to immune cells, including T-cells and natural killer (NK) cells. By selectively targeting the ATP-binding site of JAK3, this compound potently suppresses the signaling of key cytokines like interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are essential for lymphocyte activation, proliferation, and survival. This mechanism makes it a valuable pharmacological tool for studying the role of JAK3-dependent signaling in pathologies such as rheumatoid arthritis, psoriasis, and organ transplant rejection in preclinical models. Researchers utilize this inhibitor to dissect JAK-STAT pathway complexity, explore mechanisms of immune tolerance, and evaluate the potential therapeutic efficacy of JAK3 inhibition while aiming to minimize off-target effects associated with broader JAK family inhibition.

Properties

IUPAC Name

2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylamino)pyrazol-1-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN7O2/c1-12-4-5-13(2)16(10-12)26-17(31)11-30-19(24)18(21(25-3)28-30)22-27-20(29-32-22)14-6-8-15(23)9-7-14/h4-10H,11,24H2,1-3H3,(H,25,28)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTXTZLCOJKQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial efficacy. This article provides a detailed overview of its biological activity based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is C22H21ClN6O3C_{22}H_{21}ClN_6O_3 with a molecular weight of approximately 440.89 g/mol. The structure features multiple functional groups, including an oxadiazole ring and a pyrazole moiety, which are known for their pharmacological significance.

The biological activity of this compound can be attributed to its structural components:

  • Oxadiazole Ring : Compounds containing oxadiazole rings have been reported to exhibit a range of biological activities, including antimicrobial and anticancer properties. The presence of the oxadiazole moiety is crucial for the interaction with biological targets.
  • Pyrazole Moiety : Pyrazoles are known to possess anti-inflammatory and analgesic properties. The methylamino substitution enhances the lipophilicity of the compound, potentially improving its bioavailability.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity. For example:

  • A study found that similar compounds showed potent effects against various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Compounds with similar structures have demonstrated activity against Mycobacterium tuberculosis and other pathogenic bacteria. The oxadiazole group is known to enhance antimicrobial properties by interfering with bacterial cell wall synthesis or function .

Case Studies

  • Antitumor Efficacy : In a recent study, derivatives similar to the target compound were tested against human cancer cell lines. The results showed that these compounds inhibited cell growth significantly at low micromolar concentrations, suggesting a promising therapeutic index for further development .
  • Antimicrobial Screening : Another investigation evaluated the antimicrobial efficacy of various oxadiazole derivatives against resistant strains of bacteria. The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 0.5 to 2 µg/mL against resistant strains, highlighting their potential as new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EC50 (µM)Reference
AnticancerPC3 (Prostate Cancer)1.5
BGC823 (Gastric Cancer)2.0
AntimicrobialMycobacterium tuberculosis0.7
E. coli1.0

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of pyrazole and oxadiazole derivatives as anticancer agents. The compound has shown promising activity against several cancer cell lines. For instance, derivatives similar to this compound have been evaluated for their cytotoxic effects on MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines, demonstrating significant inhibitory concentrations (IC50 values) that suggest a strong potential for development as anticancer therapeutics .

Anti-inflammatory Effects

The compound's structural features suggest it may exhibit anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with biological targets such as acetylcholine receptors. These studies reveal favorable binding energies and interactions that support its development as a pharmacological agent .

Insecticidal Activity

The synthesis of pyrazole-oxadiazole compounds has been explored for their insecticidal properties. The compound's structural analogs have been tested against various agricultural pests, showing effective insecticidal activity that could aid in pest management strategies in crop production .

Herbicidal Potential

There is ongoing research into the herbicidal applications of oxadiazole derivatives, which may include compounds similar to the one discussed here. The ability to inhibit specific enzymes in plants can lead to the development of new herbicides that are effective against resistant weed species .

Enzyme Inhibition Studies

This compound's unique structure allows for the exploration of its role as an enzyme inhibitor. Studies indicate that certain pyrazole and oxadiazole derivatives can inhibit key metabolic enzymes, which could be useful in understanding metabolic pathways and developing metabolic inhibitors .

Antioxidant Activity

Research has shown that related compounds possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. Investigating the antioxidant capabilities of this specific compound could open avenues for its use in nutraceutical applications .

Data Table: Summary of Applications

Application TypeSpecific Use CasesObservations
PharmaceuticalAnticancer agentsSignificant cytotoxic effects on various cancer cell lines
Anti-inflammatory agentsPotential to inhibit pro-inflammatory cytokines
Molecular docking studiesFavorable binding energies with biological targets
AgriculturalInsecticidal activityEffective against agricultural pests
Herbicidal potentialPotential for developing new herbicides
Biochemical ResearchEnzyme inhibition studiesUseful for understanding metabolic pathways
Antioxidant activityPotential use in nutraceutical applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, computational properties, and biological activities of the target compound with its analogues:

Compound Core Structure Key Substituents Biological Activity Computational Insights
Target Compound Pyrazole + Oxadiazole 4-Chlorophenyl, methylamino, 2,5-dimethylphenyl acetamide Inferred: Potential insecticidal or anti-inflammatory High electron localization at oxadiazole (hydrogen bond acceptor)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole 4-Chlorophenyl, cyano, chloroacetamide Insecticidal (Fipronil derivative) Strong dipole interactions from cyano group; lower bioavailability vs. oxadiazole
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Triazole Furan, sulfanyl, acetamide Anti-exudative (anti-inflammatory) Sulfanyl group enhances solubility; triazole offers π-π stacking potential
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Pyrazole + Thiazole Methylphenyl, thiazole, acetamide Inferred: Antimicrobial or kinase inhibition Thiazole contributes to planar geometry and metal coordination

Key Findings

Substituent-Driven Activity: The oxadiazole group in the target compound may improve hydrogen-bonding capacity and metabolic stability compared to cyano () or sulfanyl () substituents, which are more prone to oxidation or hydrolysis .

Computational Analysis: Multiwfn () simulations suggest the oxadiazole ring in the target compound exhibits strong electron-withdrawing effects, stabilizing charge-transfer interactions in protein binding pockets . Noncovalent interaction (NCI) analysis () highlights steric repulsion between the methylamino group and adjacent substituents, which may influence conformational flexibility .

Synthetic Complexity :

  • The 1,2,4-oxadiazole ring requires stringent cyclization conditions (e.g., nitrile oxide intermediates), making the target compound more synthetically challenging than triazole or thiazole-containing analogs .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how are key intermediates stabilized?

The synthesis involves multi-step reactions, typically starting with cyclocondensation of precursors like 1,2,4-oxadiazole and pyrazole derivatives. A critical step includes refluxing intermediates (e.g., 3-(4-chlorophenyl)-1,2,4-oxadiazole) with acetamide derivatives under catalysis (e.g., pyridine/Zeolite-Y at 150°C) . Stabilization of intermediates requires inert atmospheres and controlled pH to prevent decomposition. Post-reaction, products are often recrystallized from ethanol or ice-HCl mixtures to enhance purity .

Basic: Which spectroscopic methods are essential for confirming its structural integrity?

1H/13C NMR is critical for identifying tautomeric forms (e.g., amine/imine ratios in pyrazole rings, δ ~10–13 ppm for NH protons) . IR spectroscopy confirms functional groups (e.g., C=O at ~1650–1700 cm⁻¹ for acetamide). Mass spectrometry validates molecular weight (±5 ppm accuracy), while LCMS monitors reaction progress .

Advanced: How can tautomeric equilibria (amine/imine forms) be quantified and controlled during synthesis?

Dynamic NMR at variable temperatures resolves tautomeric populations (e.g., 50:50 amine:imine ratio observed in pyrazole derivatives) . Adjusting solvent polarity (e.g., DMSO vs. CDCl₃) and pH shifts equilibria. Kinetic trapping via rapid cooling or derivatization (e.g., acetylation) stabilizes desired tautomers .

Advanced: What strategies optimize yield and purity in multi-step syntheses?

  • Catalyst selection : Zeolite-Y or pyridine enhances cyclization efficiency .
  • Temperature control : Reflux at 150°C minimizes side reactions in oxadiazole formation .
  • Purification : Gradient recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity to >95% .

Advanced: What methodologies elucidate its mechanism of action in biological systems?

  • Molecular docking : Predicts binding affinity to targets like kinases or GPCRs using software (AutoDock Vina) .
  • In vitro assays : Fluorescence polarization or SPR measures target engagement (e.g., IC₅₀ for enzyme inhibition) .
  • Transcriptomic profiling : RNA-seq identifies downstream pathways affected by treatment .

Advanced: How do structural modifications (e.g., oxadiazole vs. triazole rings) impact bioactivity?

Comparative SAR studies show oxadiazole derivatives exhibit higher antiproliferative activity (e.g., IC₅₀ = 2.5 µM vs. triazole’s 8.7 µM in MCF-7 cells) due to enhanced π-π stacking with hydrophobic kinase pockets. Substituting 4-chlorophenyl with methyl groups reduces cytotoxicity by 40%, highlighting steric and electronic dependencies .

Advanced: How should researchers design in vivo studies to evaluate pharmacokinetics?

  • Dosing regimen : Administer 10–50 mg/kg orally in rodent models; monitor plasma levels via LC-MS/MS over 24h .
  • Metabolite profiling : Use hepatic microsomes to identify phase I/II metabolites (e.g., CYP3A4-mediated oxidation) .
  • Tissue distribution : Radiolabel the compound (¹⁴C-acetamide) to track accumulation in target organs .

Advanced: How can contradictory bioactivity data across cell lines be resolved?

  • Assay standardization : Use identical cell passage numbers and serum-free conditions to reduce variability .
  • Mechanistic follow-up : Compare transcriptomic signatures (e.g., apoptosis vs. cytostasis) in responsive vs. resistant lines .
  • Chelation studies : Test metal ion interference (e.g., Fe²⁺/Cu²⁺) that may alter redox activity .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

  • Reactor design : Continuous flow systems improve heat dissipation during exothermic cyclization steps .
  • Solvent recovery : Distill and reuse ethanol/DMF mixtures to reduce costs .
  • Process analytics : Implement PAT tools (e.g., inline FTIR) for real-time monitoring .

Advanced: How does the compound’s stability under physiological conditions affect experimental outcomes?

  • pH stability : Incubate in buffers (pH 2–9) and analyze degradation via HPLC. Acetamide bonds hydrolyze at pH <3, requiring enteric coatings for oral delivery .
  • Light sensitivity : Store in amber vials at -20°C; UV-Vis spectra (λmax ~270 nm) track photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.